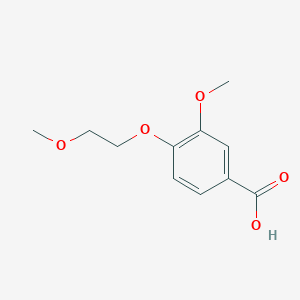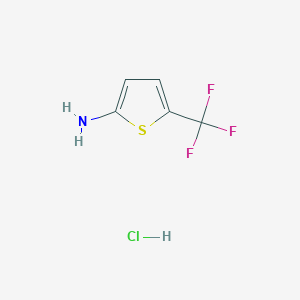
Estra-1,3,5(10)-triene-3,17-diol (17beta)-, 3-benzoate
Overview
Description
Scientific Research Applications
Antitumor Agent
This compound has been studied as a novel antitumor agent for advanced and recurrent breast carcinoma . In a multi-institutional cooperative Phase II study, it was administered orally daily for more than 4 weeks to each patient. The overall response rate was 27.2% (28/103). It was also effective against breast cancers treated previously with tamoxifen, anthracyclines and their combinations .
Treatment of Prostate Cancer
In addition to its use in treating breast cancer, this compound is also used in the treatment of prostate cancer .
Hormone Therapy
This compound is used in hormone therapy for menopausal symptoms and low estrogen levels in women . It helps to alleviate symptoms associated with menopause and maintain healthy estrogen levels.
Transgender Hormone Therapy
It is also used in hormone therapy for transgender women . This helps in the development and maintenance of feminine secondary sexual characteristics.
Treatment of Gynecological Disorders
This compound is used in the treatment of various gynecological disorders . It helps in managing conditions related to hormonal imbalances.
Veterinary Medicine
Apart from human medicine, this compound is also used in veterinary medicine . It is used for various treatments in animals.
Mechanism of Action
Target of Action
The primary target of (17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) benzoate, also known as Estra-1,3,5(10)-triene-3,17-diol (17beta)-, 3-benzoate, is the estrogen receptor . This receptor plays a crucial role in the regulation of reproductive and secondary sexual characteristics .
Mode of Action
The compound binds to the estrogen receptor, acting as an agonist . This binding triggers a conformational change in the receptor, allowing it to act as a transcription factor and regulate the expression of specific genes .
Biochemical Pathways
Upon binding to the estrogen receptor, the compound influences several biochemical pathways. These include the regulation of cell growth and differentiation, particularly in tissues such as the uterus and breasts . It also impacts metabolic processes, including lipid metabolism and bone growth .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The compound is orally administered and absorbed in the gastrointestinal tract . It is distributed throughout the body, with higher concentrations in estrogen-sensitive tissues . Metabolism occurs primarily in the liver, and the metabolites are excreted via the kidneys .
Result of Action
The binding of the compound to the estrogen receptor results in a variety of molecular and cellular effects. These include the promotion of cell growth and differentiation in estrogen-sensitive tissues, regulation of metabolic processes, and modulation of immune response .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other hormones or compounds can affect the compound’s binding to the estrogen receptor. Additionally, factors such as pH and temperature can impact the compound’s stability and activity .
properties
IUPAC Name |
(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIFTLBWAOGQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Estra-1,3,5(10)-triene-3,17-diol (17beta)-, 3-benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol](/img/structure/B2976860.png)
![6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride](/img/no-structure.png)
![N-(3,4-dimethoxybenzyl)-1-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxamide](/img/structure/B2976864.png)
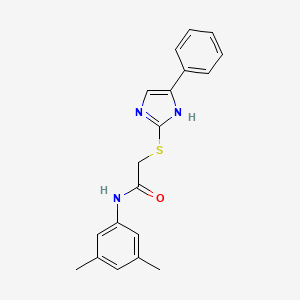

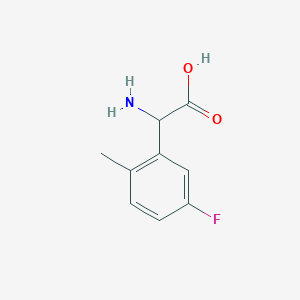
![4-Methyl-2-[4-(1-naphthoyl)piperazin-1-yl]-6-piperidin-1-ylpyrimidine](/img/structure/B2976869.png)
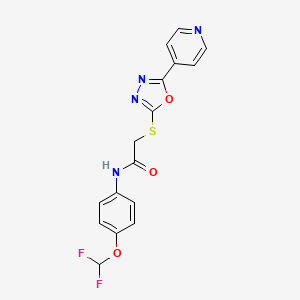
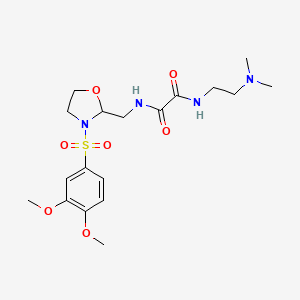

![N-[4-(Tert-butylcarbamoyl)phenyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2976873.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2976876.png)
